molecular formula C14H20N4O B2961405 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide CAS No. 1797292-09-1

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

Katalognummer B2961405
CAS-Nummer: 1797292-09-1
Molekulargewicht: 260.341
InChI-Schlüssel: DHFHGRLHXYPZHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound seems to be a complex organic molecule that likely contains a piperidine and a pyrimidine ring . Piperidine is a common moiety in many pharmaceuticals and pyrimidine is a fundamental structure in nucleic acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure likely involves a piperidine ring attached to a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and often involve multiple steps . The reactions can involve the formation and breaking of several types of bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. Some properties that are often analyzed include solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-angiogenic Properties : A study by Vinaya Kambappa et al. explored the synthesis of novel piperidine derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These compounds, including variations of the core structure , demonstrated significant inhibition of blood vessel formation in vivo and exhibited potent DNA cleavage activities, suggesting potential applications as anticancer agents due to their dual functional capabilities (Vinaya Kambappa et al., 2017).

Nonaqueous Capillary Electrophoresis : Another study focused on the capillary electrophoretic separation of imatinib mesylate and related substances, including compounds similar to "N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide". This method allows for the quality control of pharmaceutical compounds, highlighting the importance of precise analytical techniques in ensuring drug purity and efficacy (Lei Ye et al., 2012).

Metabolic Studies of Antineoplastic Agents : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, provides insight into the metabolic pathways of compounds with similar structures. These findings help to understand how such compounds are processed in the body, which is crucial for developing effective and safe therapeutic agents (Aishen Gong et al., 2010).

Histone Deacetylase Inhibition for Cancer Therapy : The compound MGCD0103, which shares functional groups with the queried compound, was identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This discovery highlights the compound's potential in blocking cancer cell proliferation and inducing apoptosis, showcasing a promising avenue for cancer treatment (Nancy Z. Zhou et al., 2008).

Antiemetic Properties of Piperazinopyrimidines : A chemical series including piperazinopyrimidines demonstrated antiemetic, tranquilizing, and analgesic properties. This study underscores the potential of structurally similar compounds in treating a range of symptoms, further emphasizing the versatility of this chemical scaffold (G. Mattioda et al., 1975).

Wirkmechanismus

The mechanism of action of similar compounds often involves interactions with biological molecules. For example, some compounds have been found to have anti-tubercular activity and others have shown anti-angiogenic and DNA cleavage activities .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. Some compounds have been found to be non-toxic to human cells , but the safety profile of your specific compound would need to be determined through testing.

Zukünftige Richtungen

The future directions for research on similar compounds could involve further exploration of their therapeutic potential . This could include testing their activity against other diseases, optimizing their structures for increased activity, and investigating their safety profiles in more detail.

Eigenschaften

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(11-4-5-11)16-10-12-15-7-6-13(17-12)18-8-2-1-3-9-18/h6-7,11H,1-5,8-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFHGRLHXYPZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.